molecular formula C17H17ClN2O2S B2731798 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide CAS No. 2034562-39-3

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2731798
CAS No.: 2034562-39-3
M. Wt: 348.85
InChI Key: AXTHIEGIXVERBB-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring, a dimethylaminoethyl group, and a chlorothiophene carboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran ring, followed by the introduction of the dimethylaminoethyl group and the chlorothiophene carboxamide moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring, which are known for their diverse biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring, which are studied for their electronic and pharmacological properties.

    Carboxamide derivatives: Compounds containing the carboxamide group, which are important in medicinal chemistry.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the following components:

  • Benzofuran moiety : Imparts unique chemical properties and biological activities.
  • Dimethylaminoethyl group : Enhances solubility and potential interaction with biological targets.
  • Chlorothiophene-2-carboxamide : Contributes to the compound's pharmacological profile.

The synthesis typically involves multi-step organic reactions, including cyclization of phenol derivatives and subsequent functionalization to introduce the various groups mentioned above.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related benzofuran derivatives possess free radical scavenging activity, which is critical for mitigating oxidative stress in cells .

Cholinesterase Inhibition

One of the notable biological activities of this compound is its potential to inhibit cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease. In related studies, certain derivatives demonstrated inhibition percentages ranging from 55% to 70% against these enzymes .

Case Study 1: Inhibition of AChE and BChE

A study evaluated several benzofuran derivatives for their inhibitory effects on AChE and BChE. The results indicated that compounds with similar structural features to this compound showed promising inhibition rates, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of benzofuran-containing compounds. The findings revealed that modifications to the benzofuran structure could significantly enhance cytotoxicity against various cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .

Summary of Biological Activities

Activity Description Reference
AntioxidantSignificant free radical scavenging activity
Cholinesterase InhibitionInhibitory effects on AChE and BChE; potential for Alzheimer's treatment
CytotoxicityEnhanced cytotoxic effects against cancer cell lines

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-20(2)12(10-19-17(21)15-7-8-16(18)23-15)14-9-11-5-3-4-6-13(11)22-14/h3-9,12H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTHIEGIXVERBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(S1)Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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